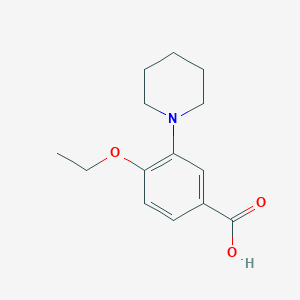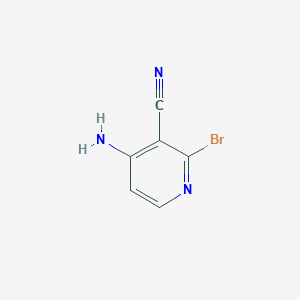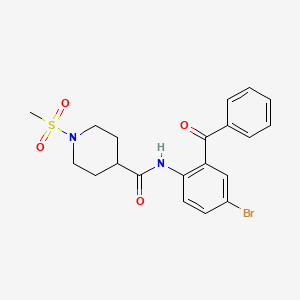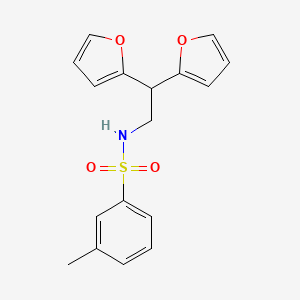
N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. FTY720 has been found to exhibit immunomodulatory effects, which have led to its investigation as a potential treatment for autoimmune diseases, cancer, and transplant rejection.
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Applications
Compounds incorporating hydroxybenzyl alcohol or its derivatives have been shown to possess significant antioxidant and anti-inflammatory properties. For instance, a study by Park et al. (2010) highlighted the development of biodegradable polyoxalate nanoparticles incorporating p-hydroxybenzyl alcohol (HBA), which demonstrated potent anti-inflammatory effects by inhibiting nitric oxide production and suppressing pro-inflammatory cytokines in macrophage cells (Park et al., 2010). This suggests that N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide could potentially be explored for its antioxidant and anti-inflammatory capabilities, given the structural similarity in the presence of a hydroxybenzyl moiety.
Neuroprotective Drug Potential
Another study by Iwamoto and Kita (2006) on YM-244769, a Na+/Ca2+ exchange inhibitor, pointed out its neuroprotective efficacy against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006). Although the direct connection to N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is not straightforward, the study emphasizes the potential of chemical modifications on benzyl compounds for targeted therapeutic applications, including neuroprotection.
Catalytic and Synthetic Applications
Compounds featuring fluorobenzyl groups have also found applications in catalysis and synthetic chemistry. For example, Liu et al. (2020) investigated oxidovanadium(V) and dioxidomolybdenum(VI) complexes of a related compound for their catalytic properties, demonstrating potential in olefin oxidation (Liu et al., 2020). This highlights a potential research avenue for N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in the development of new catalysts or in organic synthesis, leveraging the fluorobenzyl and oxalamide components for novel reactivity or selectivity.
Biomedical Imaging and Drug Delivery
Fluorinated compounds are of significant interest in the development of imaging agents and drug delivery systems. Glaser et al. (2008) explored fluorinated aldehyde-containing prosthetic groups for PET imaging, underscoring the utility of fluorine in enhancing imaging capabilities (Glaser et al., 2008). This suggests the potential for N1-(4-fluorobenzyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in biomedical imaging applications, where its fluorobenzyl group could be exploited for improved imaging contrast or as a building block for radiolabeled compounds.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-14-2-6-16(7-3-14)18(27-11-10-24)13-23-20(26)19(25)22-12-15-4-8-17(21)9-5-15/h2-9,18,24H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDQDZWIHSOSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2433277.png)
![5-methyl-7-(morpholine-4-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2433278.png)
![6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2433279.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2433281.png)
![N-[4-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2433282.png)

![8-(2-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2433287.png)

![(2Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2433289.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2433296.png)
![3-Propylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2433297.png)

